molecular formula C6H7NOS B1288546 1-(2-Methylthiazol-5-yl)ethanone CAS No. 43040-02-4

1-(2-Methylthiazol-5-yl)ethanone

Cat. No.: B1288546
CAS No.: 43040-02-4
M. Wt: 141.19 g/mol
InChI Key: ANUKYNIYGCGGNK-UHFFFAOYSA-N
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Description

1-(2-Methylthiazol-5-yl)ethanone, also known as MTE, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. MTE is a thiazole derivative that is produced through a relatively simple synthesis method. It has been found to have a range of biochemical and physiological effects on the body, making it a valuable tool for studying a variety of medical conditions.

Scientific Research Applications

Synthesis and Biological Activities

  • Researchers have explored the synthesis of new derivatives of 1-(2-Methylthiazol-5-yl)ethanone, such as 6-bromo-3-methylthiazolo[3,2-a] benzimidazole derivatives, revealing potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. These derivatives also demonstrated significant inhibitory effects on LPS-stimulated NO generation and showed cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Antiviral Applications

  • Novel thiadiazole-based molecules containing 1,2,3-triazole moieties synthesized from derivatives of this compound showed good docking scores against COVID-19 main protease, suggesting potential antiviral applications (Rashdan et al., 2021).

Antimicrobial and Antitubercular Activities

  • Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives from 1-(2-amino-4-methylthiazol-5-yl)ethanone demonstrated good to excellent antibacterial activity and some compounds exhibited antimalarial and antitubercular activities (Vekariya et al., 2017).

Corrosion Inhibition

  • 1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a synthesized compound, acted as a new corrosion inhibitor for mild steel in a hydrochloric acid environment, showing high inhibition efficiency, which was further supported by density functional theory (DFT) calculations (Jawad et al., 2020).

Synthesis of Agricultural Fungicides

  • A key intermediate for the synthesis of prothioconazole, an agricultural fungicide, was prepared via nucleophilic substitution involving a derivative of this compound. The process demonstrated high yield and purity, suitable for industrial application (Ji et al., 2017).

Anticancer and Antimicrobial Screening

  • Thiazole-based derivatives synthesized from 1-[2-amino-4-methylthiazol-5-yl]ethanone were evaluated for their anticancer and antimicrobial activities, revealing moderate activity against leukemia and renal cancer cell lines and effectiveness against various bacterial and fungal species (Lozynskyi et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.

Biochemical Analysis

Biochemical Properties

1-(2-Methylthiazol-5-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions are crucial for its biological activities, such as its potential anticancer effects. The compound’s ability to inhibit these enzymes suggests that it may interfere with cellular processes like cell migration, invasion, and apoptosis.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of ecto-5’-nucleotidase (CD73), a membrane-bound enzyme involved in the adenosine signaling pathway . This inhibition can lead to reduced adenosine levels, affecting cell signaling and potentially reducing cancer cell migration and invasion.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes like matrix metalloproteinases and kinases, inhibiting their activity . This inhibition can disrupt various cellular processes, such as cell proliferation and survival. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that this compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although its effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can inhibit tumor growth and reduce cancer cell proliferation . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing cellular metabolism and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUKYNIYGCGGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of Example 151B (14.5 g, 88 mmol) in acetone (220 mL) was added thioacetamide (6.6 g, 88 mmol) and stirred overnight. The solid was filtered to give the title compound as the hydrogen bromide salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.54 (s, 3 H) 2.71 (s, 3 H) 8.46 (s, 1 H). MS (DCI) m/z 142 (M+H)+.
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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